molecular formula C18H16BrN3O4S B2797714 5-bromo-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 899743-50-1

5-bromo-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2797714
CAS RN: 899743-50-1
M. Wt: 450.31
InChI Key: LTLIVBMTIJDGMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions under which these reactions occur and the products that are formed .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound exhibits potential as a building block for designing novel drugs. Researchers have explored its use in creating αvβ3 integrin antagonists, which play a crucial role in angiogenesis and tumor growth inhibition . Further studies could investigate its interactions with other receptors and pathways.

Organic Synthesis

a. Quinone Synthesis: 5-bromo-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide can serve as a precursor for synthesizing 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone . Quinones have diverse applications, including redox reactions, catalysis, and biological activity.

Agrochemicals and Plant Hormones

a. Indole Derivatives: Indole derivatives, such as 5-bromo-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide, have attracted attention due to their biological potential. For instance, indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation in higher plants . Investigating the effects of this compound on plant growth and development could be valuable.

Radical Bromination and Benzylic Position Reactions

5-bromo-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide contains a benzylic position susceptible to radical bromination. N-bromosuccinimide (NBS) can selectively replace a hydrogen atom at this position, leading to the formation of succinimide . Understanding the reactivity of this compound in radical reactions is essential for synthetic applications.

Safety and Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it .

properties

IUPAC Name

5-bromo-2-methoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S/c1-22-18(23)9-7-15(20-22)12-4-3-5-14(10-12)21-27(24,25)17-11-13(19)6-8-16(17)26-2/h3-11,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLIVBMTIJDGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

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